5-Cyclobutyl-1,2-oxazol-3-amine chemical structure and properties
5-Cyclobutyl-1,2-oxazol-3-amine chemical structure and properties
[1]
Executive Summary
5-Cyclobutyl-1,2-oxazol-3-amine (CAS: 1229454-63-0), also known as 5-cyclobutylisoxazol-3-amine, is a specialized heterocyclic building block used extensively in modern drug discovery. It features a 3-amino-isoxazole core substituted at the 5-position with a cyclobutyl ring.[1][2] This specific architecture combines the polar, hydrogen-bonding capability of the amino-isoxazole pharmacophore with the lipophilic, metabolically robust cyclobutyl moiety. It serves as a critical intermediate in the synthesis of kinase inhibitors, glutamate receptor modulators, and anti-inflammatory agents, where the cyclobutyl group acts as a superior bioisostere for isopropyl or tert-butyl groups.
Chemical Structure & Physicochemical Profiling[3]
Structural Identity
The molecule consists of a heteroaromatic 1,2-oxazole (isoxazole) ring. The 3-position is functionalized with a primary amine (
| Property | Value |
| IUPAC Name | 5-Cyclobutyl-1,2-oxazol-3-amine |
| CAS Registry Number | 1229454-63-0 |
| Molecular Formula | |
| Molecular Weight | 138.17 g/mol |
| SMILES | NC1=NOC(C2CCC2)=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Physicochemical Descriptors
Understanding the electronic and physical parameters is crucial for optimizing bioavailability in downstream derivatives.
| Descriptor | Value (Predicted/Exp) | Significance |
| LogP | ~1.1 - 1.7 | Moderate lipophilicity; favorable for membrane permeability. |
| TPSA | ~52-63 Ų | Good predictor for oral bioavailability (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~2.0 - 2.5 | The 3-amino group is weakly basic due to electron withdrawal by the isoxazole ring. |
| H-Bond Donors | 1 (Amine) | Key interaction point for enzyme active sites (e.g., kinase hinge regions). |
| H-Bond Acceptors | 2 (N, O) | Isoxazole nitrogen and oxygen can accept H-bonds. |
Medicinal Chemistry Applications
The Cyclobutyl Advantage (Bioisosterism)
In medicinal chemistry, the cyclobutyl group is often deployed as a bioisostere for isopropyl or tert-butyl groups.
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Metabolic Stability: Unlike alkyl chains, the cyclobutyl ring lacks readily accessible terminal methyl groups, often reducing the rate of oxidative metabolism (CYP450).
-
Conformational Restriction: The "puckered" conformation of the cyclobutyl ring (bond angles ~88°) provides a distinct spatial vector compared to the freely rotating isopropyl group, potentially improving selectivity for hydrophobic pockets.
-
Lipophilicity Modulation: It increases lipophilicity (
) less drastically than a phenyl ring while maintaining a similar steric volume.
Pharmacophore Visualization
The following diagram illustrates the functional regions of the molecule relevant to ligand-protein binding.
Caption: Pharmacophore mapping of 5-Cyclobutyl-1,2-oxazol-3-amine showing key interaction vectors.
Synthetic Methodology
Retrosynthetic Analysis
The most reliable route to 3-amino-5-substituted isoxazoles is the condensation of a
Synthesis Workflow Diagram
Caption: Step-wise synthetic pathway from cyclobutanecarboxylic acid to the final isoxazole amine.
Detailed Experimental Protocol
Objective: Synthesis of 5-Cyclobutyl-1,2-oxazol-3-amine via cyclocondensation.
Reagents:
-
3-Cyclobutyl-3-oxopropanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (
) (2.5 eq) -
Sodium Hydroxide (
) (2.5 eq) -
Ethanol/Water (1:1 v/v)
-
Hydrochloric acid (
) (for pH adjustment)
Procedure:
-
Preparation of Reaction Matrix: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-cyclobutyl-3-oxopropanenitrile (10 mmol) in Ethanol (20 mL).
-
Hydroxylamine Addition: Prepare a solution of Hydroxylamine hydrochloride (25 mmol) in Water (10 mL). Neutralize this solution by slowly adding Sodium Hydroxide (25 mmol) dissolved in Water (10 mL) at 0°C. Critical: Exothermic reaction; control temperature.
-
Condensation: Add the neutralized hydroxylamine solution to the ethanolic nitrile solution.
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pH Control: Check the pH. Adjust to pH ~8–10 using dilute NaOH if necessary. Note: Acidic conditions favor the formation of 5-aminoisoxazole isomers or oximes; basic conditions favor the desired 3-amino-5-substituted isoxazole cyclization.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Remove ethanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over anhydrous
, and filter.
-
-
Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).
-
Yield: Expect 60–80% yield as an off-white solid.
Characterization & Quality Control
To validate the structure, the following spectroscopic signatures must be confirmed:
| Technique | Expected Signature | Interpretation |
| 1H NMR (400 MHz, DMSO-d6) | Isoxazole C4-H proton (Characteristic singlet). | |
| Amine | ||
| Cyclobutyl methine CH attached to isoxazole. | ||
| Cyclobutyl methylene ( | ||
| LC-MS (ESI+) | Confirming molecular weight of 138.17. |
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
-
References
-
PubChem. (2024). Compound Summary: 5-Cyclobutyl-1,2-oxazol-3-amine (CID 55284696).[2] National Library of Medicine. Retrieved from [Link]
-
Talele, T. T. (2016). "The 'Cyclopropyl Effect' in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl bioisosterism). [Link]
